

Vetrabutine: A Technical Guide for Researchers and Drug Development Professionals

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Disclaimer: This document summarizes publicly available information on **Vetrabutine**. It is intended for research and drug development professionals. A significant portion of the detailed physicochemical properties, experimental protocols, and the precise mechanism of action for **Vetrabutine** are not readily available in public literature. Therefore, some sections of this guide, particularly regarding the signaling pathways, are based on hypothesized mechanisms derived from its classification as a sympathomimetic agent.

Introduction

Vetrabutine is a synthetic compound classified as a uterotonic and musculotropic agent.[1] It is structurally a substituted benzenebutanamine derivative. Its primary application appears to be in the veterinary field, although its specific uses and regulatory status may vary by region. This guide provides a comprehensive overview of the known chemical structure, and properties of **Vetrabutine**, and presents hypothesized signaling pathways and experimental workflows relevant to its pharmacological classification.

Chemical Structure and Properties

The chemical identity and fundamental properties of **Vetrabutine** are summarized below.

Chemical Identifiers



Identifier	Value
IUPAC Name	1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4- phenylbutan-1-amine hydrochloride
CAS Number	5974-09-4 (for hydrochloride salt)
Molecular Formula	C20H28CINO2
Synonyms	Vetrabutine hydrochloride, Monzaldon hydrochloride, Vetrabutin chlorhydrate

Physicochemical Properties

Quantitative physicochemical data for **Vetrabutine** is sparse in publicly accessible sources. The following table summarizes the available information.

Property	Value	Source
Molecular Weight	349.9 g/mol	[2][3][4]
Appearance	Solid (form not specified)	
Solubility	Soluble in DMSO	[1]
Boiling Point	167 °C (Predicted)	[5]
XLogP3-AA (Predicted)	4.4	[6]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]

Note: The melting point, pKa, and precise aqueous solubility of **Vetrabutine** hydrochloride are not readily available in the searched literature.

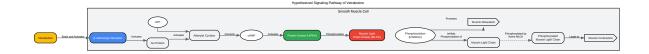
Hypothesized Mechanism of Action and Signaling Pathway



muscle tissues, such as the myometrium.

Vetrabutine is classified as a sympathomimetic, uterotonic, and musculotropic agent. Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, such as epinephrine and norepinephrine. These effects are typically mediated through adrenergic receptors. Based on this classification, a plausible, though hypothetical, mechanism of action for **Vetrabutine** involves the modulation of adrenergic signaling pathways in smooth

The following diagram illustrates a hypothesized signaling pathway for **Vetrabutine**, assuming it acts as a β -adrenergic receptor agonist, a common mechanism for sympathomimetics that can lead to smooth muscle relaxation or contraction depending on the receptor subtype and tissue context.



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Caption: Hypothesized **Vetrabutine** signaling pathway via a β -adrenergic receptor.

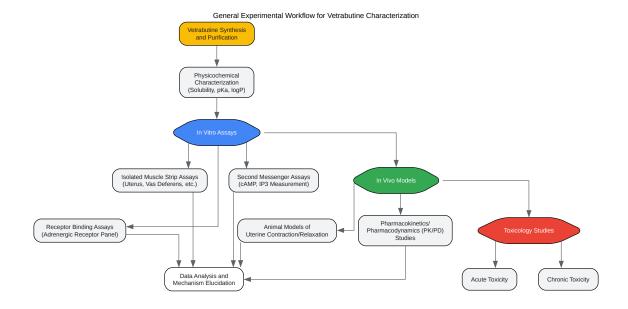
Experimental Protocols

Detailed experimental protocols for **Vetrabutine** are not widely published. However, a standard workflow for characterizing a novel compound with suspected uterotonic and musculotropic activity would typically involve a series of in vitro and in vivo assays.



General Experimental Workflow

The following diagram outlines a logical workflow for the pharmacological characterization of a compound like **Vetrabutine**.



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Caption: A typical experimental workflow for characterizing a novel compound.

Example Protocol: Isolated Uterine Strip Assay

Objective: To determine the effect of **Vetrabutine** on the contractility of isolated uterine smooth muscle.

Methodology:

- Tissue Preparation: Uterine horns are isolated from a suitable animal model (e.g., rat, rabbit) and dissected into longitudinal or circular strips of appropriate dimensions.
- Mounting: The muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).
- Transducer Attachment: One end of the strip is fixed, and the other is attached to an isometric force transducer to record changes in muscle tension.
- Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with regular washing.
- Drug Administration: **Vetrabutine** is added to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve.
- Data Acquisition: Changes in contractile force are recorded and analyzed to determine parameters such as EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximal effect).
- Antagonist Studies: To investigate the receptor involvement, the experiment can be repeated in the presence of specific receptor antagonists (e.g., propranolol for β-adrenergic receptors, phentolamine for α-adrenergic receptors).

Data Presentation

Due to the limited availability of quantitative data, the following tables are presented with placeholders to indicate where further experimental determination is required.



Physicochemical Properties

Property	Value
Melting Point (°C)	Not available
рКа	Not available
LogP	Not available (Predicted XLogP3-AA: 4.4)
Aqueous Solubility (mg/mL)	Not available
Ethanol Solubility (mg/mL)	Not available
DMSO Solubility (mg/mL)	Soluble (quantitative value not specified)

Pharmacological Parameters (Hypothetical)

Parameter	Tissue	Value
EC50	Isolated rat uterus	To be determined
Emax	Isolated rat uterus	To be determined
Ki (β1-adrenergic receptor)	To be determined	To be determined
Ki (β₂-adrenergic receptor)	To be determined	To be determined
Ki (α1-adrenergic receptor)	To be determined	To be determined
Ki (α₂-adrenergic receptor)	To be determined	To be determined

Conclusion

Vetrabutine is a molecule of interest for its uterotonic and musculotropic properties. While its basic chemical structure is known, a comprehensive understanding of its physicochemical properties, mechanism of action, and detailed pharmacology requires further investigation. The hypothesized signaling pathway and experimental workflows presented in this guide provide a framework for future research to fully elucidate the therapeutic potential and molecular interactions of **Vetrabutine**. Researchers are encouraged to undertake systematic studies to fill the existing knowledge gaps.



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